molecular formula C15H22ClNO3 B1404185 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride CAS No. 685565-09-7

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride

Cat. No.: B1404185
CAS No.: 685565-09-7
M. Wt: 299.79 g/mol
InChI Key: GTNXJNORCIPAAA-UHFFFAOYSA-N
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Description

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C15H21NO3.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, making it a valuable building block in organic synthesis and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the 3-piperidin-1-ylpropoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors or enzymes, modulating their activity. This compound can influence various biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Piperidin-1-ylpropoxy)benzoic acid
  • 4-(3-Piperidin-1-ylpropoxy)benzoic acid methyl ester
  • 4-(3-Piperidin-1-ylpropoxy)benzoic acid ethyl ester

Uniqueness

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its non-salt counterparts .

Properties

IUPAC Name

4-(3-piperidin-1-ylpropoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16;/h5-8H,1-4,9-12H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNXJNORCIPAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 4-(3-piperidin-1-ylpropoxy)benzoate (D1) (1.4 g) in concentrated hydrochloric acid (15 ml) was heated under reflux for 1 h, cooled and evaporated to give the title compound (D2) (1.02 g). MS electrospray (+ion) 264 (MH+). 1H NMR δ (DMSO-d6): 10.59 (1H, s), 10.25 (1H, s), 7.90 (2H, d, J=9 Hz), 7.02 (2H, d, J=9 Hz), 4.14 (2H, t, J=6 Hz), 3.05-3.52 (4H, m), 2.91 (2H, m), 2.20 (2H, m), 1.25-1.91 (6H, m).
Name
ethyl 4-(3-piperidin-1-ylpropoxy)benzoate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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